Cas no 776-09-0 (2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride)
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,3,5,6-tetrafluorobenzenesulfonyl chloride
- 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride
- AT11572
- SCHEMBL4502132
- BS-52373
- C6HClF4O2S
- 776-09-0
- BUTTPARK 80 7-35
- 2,3,5,6-tetrafluorobenzenesulfonylchloride
- CS-0197427
- MFCD06409089
- EN300-180569
- 2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
-
- MDL: MFCD06409089
- Inchi: 1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H
- InChI Key: WQJDRBBQQXGDNZ-UHFFFAOYSA-N
- SMILES: ClS(C1C(=C(C=C(C=1F)F)F)F)(=O)=O
Computed Properties
- Exact Mass: 247.932
- Monoisotopic Mass: 247.932
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.5
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B589140-10mg |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride |
776-09-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B589140-50mg |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride |
776-09-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B589140-100mg |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride |
776-09-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | PC48765-250mg |
2,3,5,6-Tetrafluorobenzenesulfonyl chloride |
776-09-0 | 95% | 250mg |
£60.00 | 2025-02-21 | |
| Apollo Scientific | PC48765-1g |
2,3,5,6-Tetrafluorobenzenesulfonyl chloride |
776-09-0 | 95% | 1g |
£162.00 | 2025-02-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT375-50mg |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride |
776-09-0 | 97% | 50mg |
681.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BT375-200mg |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride |
776-09-0 | 97% | 200mg |
1705.0CNY | 2021-07-14 | |
| abcr | AB531316-250 mg |
2,3,5,6-Tetrafluorobenzenesulfonyl chloride; . |
776-09-0 | 250MG |
€180.20 | 2023-07-11 | ||
| abcr | AB531316-1 g |
2,3,5,6-Tetrafluorobenzenesulfonyl chloride; . |
776-09-0 | 1g |
€373.90 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1054142-50mg |
2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride |
776-09-0 | 97% | 50mg |
$80 | 2024-06-06 |
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Suppliers
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride (CAS No. 776-09-0): A Comprehensive Overview
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride, also known by its CAS registry number CAS No. 776-09-0, is a highly fluorinated aromatic sulfonyl chloride compound. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research due to its unique chemical properties and versatile applications. The molecule consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, with a sulfonyl chloride group (-SO₂Cl) attached at the 1 position. This structure imparts the compound with high thermal stability, strong electron-withdrawing effects due to the fluorine substituents, and reactivity towards nucleophilic substitution reactions.
The synthesis of 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride typically involves the sulfonation of 2,3,5,6-tetrafluorobenzene followed by chlorination. Recent advancements in sulfonation techniques have enabled the production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring minimal environmental impact and cost efficiency.
One of the most notable applications of CAS No. 776-09-0 is in the preparation of sulfonyl fluoride derivatives. These derivatives are widely used as intermediates in the synthesis of biologically active compounds. For instance, studies have shown that sulfonyl fluoride groups can enhance the bioavailability and pharmacokinetic properties of drugs by modulating their solubility and permeability. Recent research has focused on using 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride as a building block for developing novel kinase inhibitors and other therapeutic agents.
In materials science, this compound has found applications in the development of advanced polymers and coatings. The fluorinated aromatic ring provides excellent resistance to UV radiation and chemical degradation, making it suitable for high-performance materials used in aerospace and electronics industries. Furthermore, its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in organic synthesis for introducing sulfonyl groups into complex molecules.
The electronic properties of 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride have also been explored in recent studies related to optoelectronic materials. The strong electron-withdrawing effects of the fluorine atoms and sulfonyl group enhance the compound's ability to act as an electron acceptor in organic semiconductors. This property has led to investigations into its potential use in organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs), where electron transport layers are critical for device performance.
Safety considerations are paramount when handling this compound due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be worn during synthesis and handling to minimize exposure risks. Storage should be in a cool, dry place away from incompatible materials such as strong bases or nucleophiles that could initiate unintended reactions.
In conclusion, CAS No. 776-09-0, or 2,3,,5,,6-tetrafluorobenzene-1-sulfonyl chloride, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new uses for this compound,, its role in advancing technology and medicine is expected to grow significantly.
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